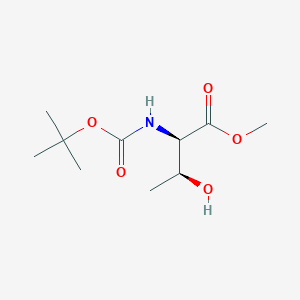

n-(tert-butoxycarbonyl)-d-threonine methyl ester

Description

BenchChem offers high-quality n-(tert-butoxycarbonyl)-d-threonine methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-(tert-butoxycarbonyl)-d-threonine methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-6(12)7(8(13)15-5)11-9(14)16-10(2,3)4/h6-7,12H,1-5H3,(H,11,14)/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMWAPNVRMDIPS-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)OC)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

n-(tert-butoxycarbonyl)-d-threonine methyl ester chemical properties

An In-depth Technical Guide to N-(tert-butoxycarbonyl)-D-threonine Methyl Ester: Properties, Synthesis, and Applications

Foreword for the Modern Researcher

N-(tert-butoxycarbonyl)-D-threonine methyl ester, commonly abbreviated as Boc-D-Thr-OMe, stands as a cornerstone chiral building block in the landscape of modern organic synthesis and pharmaceutical development. As a derivative of the non-proteinogenic D-threonine, this compound offers a unique stereochemical configuration essential for the construction of peptide-based therapeutics, enzyme inhibitors, and complex natural products with specific biological activities. Its strategic design, featuring orthogonal protecting groups on both the amino and carboxyl termini, provides chemists with the precision required to navigate multi-step synthetic pathways. This guide serves as a technical deep-dive for researchers and drug development professionals, elucidating the core chemical properties, reactivity, synthesis, and critical applications of this versatile intermediate.

Core Chemical & Physical Characteristics

The utility of Boc-D-Thr-OMe in synthesis is fundamentally governed by its physicochemical properties. These parameters influence its solubility, stability, and compatibility with various reaction conditions.

| Property | Value | Source(s) |

| IUPAC Name | Methyl (2R,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate | N/A |

| Synonyms | Boc-D-Thr-OMe, N-Boc-D-threonine methyl ester | [1] |

| CAS Number | 96099-84-2 | [2] |

| Molecular Formula | C10H19NO5 | [3][4] |

| Molecular Weight | 233.26 g/mol | [3][4] |

| Appearance | White powder to light yellow transparent oil | [3][4][5] |

| Density | ~1.123 g/cm³ (data for L-isomer) | [3] |

| Boiling Point | ~206 °C (data for L-isomer) | [3][5] |

| Flash Point | ~172 °C (data for L-isomer) | [3] |

| Refractive Index | n20/D ~1.45 (data for L-isomer) | [3][5] |

| Solubility | Slightly soluble in water | [5] |

| Purity (Typical) | ≥98% (HPLC) | [3][4] |

Spectroscopic Profile

The structural integrity of Boc-D-Thr-OMe is confirmed through standard spectroscopic techniques. The data below is characteristic for this compound, with the ¹H NMR spectrum of the D-isomer being identical to that of the more commonly reported L-isomer.

| Technique | Data | Source(s) |

| ¹H NMR | (300 MHz, DMSO-d6): δ 1.26 (3H, d, J=6.42 Hz), 1.46 (9H, s), 2.02 (1H, d, J=5.14 Hz), 3.78 (3H, s), 4.28 (1H, m), 5.29 (1H, m) | [5] |

| Mass Spec. | (FAB): m/z 234 ([M+H]⁺) | [5] |

| ¹³C NMR | Predicted shifts: Signals expected around δ 20 (CH₃), 28 (Boc CH₃), 52 (OCH₃), 59 (Cα), 67 (Cβ), 78 (Boc Cq), 156 (Boc C=O), 172 (Ester C=O) | N/A |

| IR | Predicted absorptions: Strong C=O stretching bands (~1740 cm⁻¹ for ester, ~1690 cm⁻¹ for carbamate), broad O-H stretch (~3400 cm⁻¹), N-H stretch (~3300 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹) | N/A |

Structural Analysis and Reactivity

The synthetic versatility of Boc-D-Thr-OMe is derived from its distinct functional groups, each with a specific role and reactivity profile.

-

N-tert-butoxycarbonyl (Boc) Group : This is the cornerstone of its application in peptide synthesis.[] The Boc group provides robust protection for the α-amino group under neutral and basic conditions, preventing unwanted side reactions during coupling steps.[3][] Its key feature is its lability under mild acidic conditions, typically using trifluoroacetic acid (TFA), which allows for selective deprotection without disturbing other acid-sensitive groups or the peptide-resin linkage in solid-phase synthesis.[][7]

-

C-Methyl Ester Group : The methyl ester serves as a simple and effective protecting group for the C-terminal carboxylic acid.[8] This allows the free N-terminus of another amino acid to be coupled without self-polymerization. The ester is stable to the acidic conditions used for Boc removal but can be cleaved via saponification (e.g., with NaOH or LiOH) in solution-phase synthesis.[8]

-

Side-Chain Hydroxyl Group : The secondary alcohol on the threonine side chain is a nucleophile and can participate in undesired side reactions, such as acylation, during peptide synthesis. For the synthesis of longer or more complex peptides, this hydroxyl group often requires its own orthogonal protecting group, such as a benzyl (Bzl) ether, which is typically removed during the final cleavage step with strong acids like HF.[9]

-

Stereochemistry : As a D-amino acid derivative, Boc-D-Thr-OMe is a critical chiral precursor. Its use ensures the incorporation of the correct stereoisomer into a target molecule, which is paramount for achieving the desired biological activity and specificity in drug development.[1]

Key Applications in Synthesis

Peptide Synthesis

The primary application of Boc-D-Thr-OMe is as a building block in peptide synthesis, particularly within the Boc-strategy solid-phase peptide synthesis (SPPS) framework.[10] It allows for the introduction of a D-threonine residue, which can enhance peptide stability against enzymatic degradation or induce specific conformational folds.

The general workflow for incorporating a Boc-D-Thr-OMe unit in SPPS is a cyclical process involving deprotection, activation, and coupling.

Caption: Boc-strategy solid-phase peptide synthesis (SPPS) cycle.

Chiral Precursor in Drug Development

Beyond peptides, Boc-D-Thr-OMe serves as a versatile chiral intermediate for synthesizing complex, enantiomerically pure molecules.[1][3] Its predefined stereocenters are carried through synthetic sequences to build the chiral framework of various pharmaceutical agents, where stereochemistry is critical for efficacy and safety.

Synthesis and Purification Protocols

Boc-D-Thr-OMe can be synthesized via two primary routes, either by esterifying N-Boc-D-threonine or by protecting D-threonine methyl ester.

Protocol 1: Esterification of N-Boc-D-threonine

This method is straightforward and involves the reaction of commercially available N-Boc-D-threonine with a methylating agent.

Materials:

-

N-Boc-D-threonine

-

Dimethyl sulfate

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-Boc-D-threonine (1.0 eq.) in anhydrous acetone in a round-bottom flask equipped with a reflux condenser.

-

Add potassium carbonate (1.2 eq.) to the solution with stirring.

-

Carefully add dimethyl sulfate (1.1 eq.) to the mixture. Caution: Dimethyl sulfate is toxic and a suspected carcinogen; handle with extreme care in a fume hood.

-

Heat the reaction mixture to reflux and stir for 1-2 hours, monitoring the reaction by TLC.[5]

-

After completion, cool the mixture to room temperature and filter to remove insoluble solids.[5]

-

Concentrate the filtrate under reduced pressure to remove the acetone.[5]

-

Dissolve the resulting oil in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Boc-D-Thr-OMe, typically as an oil.[5]

Sources

- 1. CAS#:96099-84-2 | N-(tert-Butoxycarbonyl)-D-threonine Methyl Ester | Chemsrc [chemsrc.com]

- 2. alfachemic.com [alfachemic.com]

- 3. innospk.com [innospk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Methyl N-(tert-butoxycarbonyl)-L-threoninate | 79479-07-5 [chemicalbook.com]

- 7. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. peptide.com [peptide.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of Boc-D-threonine Methyl Ester

A Comprehensive Protocol for Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis and pharmaceutical development, the precise construction of molecules is paramount. Boc-D-threonine methyl ester is a crucial building block, valued for its role in creating complex peptides and other biologically active compounds. This guide provides a detailed, in-depth protocol for its synthesis, moving beyond a simple list of steps to explain the underlying chemical principles and critical considerations for successful execution in a laboratory setting.

I. Core Principles of the Synthesis

The synthesis of Boc-D-threonine methyl ester involves two primary chemical transformations: the protection of the amino group with a tert-butyloxycarbonyl (Boc) group and the esterification of the carboxylic acid to a methyl ester. The Boc group is a widely used protecting group in peptide synthesis due to its stability under various conditions and its straightforward removal under mild acidic conditions. The methyl ester protects the carboxylic acid from participating in unwanted side reactions during subsequent synthetic steps.

II. The Synthetic Pathway: A Detailed Protocol

The most common and reliable method for synthesizing Boc-D-threonine methyl ester is a two-step process. First, the amino group of D-threonine is protected, and then the carboxylic acid is esterified.

Step 1: Boc Protection of D-Threonine

The introduction of the Boc group is typically achieved using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The base deprotonates the amino group, increasing its nucleophilicity and facilitating its attack on the (Boc)₂O.

Experimental Protocol: Boc-D-Threonine Synthesis

| Reagent | Molar Equivalent | Amount | Notes |

|---|---|---|---|

| D-Threonine | 1.0 | 11.91 g | Starting material |

| Dioxane | - | 100 mL | Solvent |

| Water | - | 100 mL | Solvent |

| 1 M NaOH | 1.1 | 110 mL | Base |

| Di-tert-butyl dicarbonate | 1.1 | 24.0 g | Boc source |

Procedure:

- Suspend D-threonine in a 1:1 mixture of dioxane and water.

- Cool the mixture to 0 °C using an ice bath.

- Slowly add the 1 M sodium hydroxide solution.

- Add the di-tert-butyl dicarbonate to the reaction mixture.

- Allow the reaction to stir at room temperature overnight.

- Remove the dioxane by concentrating the mixture under reduced pressure.

- Wash the remaining aqueous layer with ethyl acetate to remove unreacted di-tert-butyl dicarbonate.

- Cool the aqueous layer to 0 °C and acidify to a pH of 2-3 with 1 M HCl to precipitate the product.

- Collect the resulting solid by filtration, wash with cold water, and dry under vacuum to obtain Boc-D-threonine.

Step 2: Methyl Esterification of Boc-D-Threonine

With the amino group protected, the carboxylic acid is converted to a methyl ester. While various methods exist, using trimethylchlorosilane (TMSCl) in methanol is a convenient and efficient approach.

Experimental Protocol: Boc-D-threonine Methyl Ester Synthesis

| Reagent | Molar Equivalent | Amount | Notes |

|---|---|---|---|

| Boc-D-Threonine | 1.0 | 10.96 g | Starting material |

| Methanol | - | 100 mL | Solvent and reagent |

| Trimethylchlorosilane (TMSCl) | 2.0 | 13.0 mL | Catalyst and dehydrating agent |

Procedure:

- Suspend Boc-D-threonine in methanol in a round-bottom flask.

- Slowly add trimethylchlorosilane while stirring.

- Stir the resulting solution at room temperature.

- Monitor the reaction's completion using thin-layer chromatography (TLC).

- Once complete, concentrate the reaction mixture on a rotary evaporator to obtain the product.

- Further purification can be achieved by recrystallization or column chromatography if necessary.

III. Experimental Workflow Diagram

The following diagram provides a visual representation of the synthesis workflow.

Synthesis workflow for Boc-D-threonine methyl ester.

IV. Characterization and Purity Assessment

To ensure the identity and purity of the final product, a thorough characterization is essential. The following techniques are recommended:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be used to confirm the chemical structure of the synthesized compound.

- Mass Spectrometry (MS): This technique will verify the molecular weight of the Boc-D-threonine methyl ester.

- High-Performance Liquid Chromatography (HPLC): HPLC is crucial for determining the purity of the final product.

V. Conclusion

The synthesis of Boc-D-threonine methyl ester is a fundamental and critical process in the field of peptide chemistry. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers and scientists can reliably produce this valuable compound for their drug discovery and development endeavors.

References

- A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Publishing.

- A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. The Royal Society of Chemistry.

- A Facile Method for the Transformation of N-(tert-Butoxycarbonyl) α-Amino Acids to N-Unprotected α-Amino Methyl Esters. J. Org. Chem. 1999, 64, 9294–9296.

- A Convenient Synthesis of Amino Acid Methyl Esters. MDPI.

- Application Notes and Protocols for DL-Threonine Methyl Ester Hydrochloride in Peptide Synthesis. Benchchem.

- A Comparative Guide: DL-Threonine Methyl Ester Hydrochloride vs. Boc-Thr-OH in Peptide Synthesis. Benchchem.

- A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. PMC - NIH.

- Amino Acid Deriv

- A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH.

- Synthesis method of D-threonine.

- The Crucial Role of BOC-D-Methionine in Modern Peptide Synthesis. BOC Sciences.

- Attaching Boc Protecting Groups With BOC-ON. AAPPTec.

- Application Notes and Protocols: DL-Threonine Methyl Ester Hydrochloride in the Synthesis of Threonine Deriv

- Organic Syntheses Procedure. Organic Syntheses.

- Boc-L-Threonine synthesis. ChemicalBook.

- Dual protection of amino functions involving Boc. RSC Publishing.

- BOC-Amino Acids. BOC Sciences.

- Introduction to Peptide Synthesis. Master Organic Chemistry.

- Boc-D-threonine. Chem-Impex.

- Boc-L-threonine methyl ester. Chem-Impex.

- Boc-Thr-OMe; N-tert-butyloxycarbonyl-L-threonine methyl ester; CAS 79479-07-5. Anaspec.

- Boc-L-threonine methyl ester (USB-265269-50G) bei Hölzel-Diagnostika. Hölzel-Diagnostika.

- 236488 Boc-L-threonine methyl ester 98+% (HPLC) CAS: 79479-07-5.

A Technical Guide to (2R,3S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Chiral Building Block of Strategic Importance

(2R,3S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate is a synthetically valuable derivative of the non-proteinogenic amino acid D-threonine. Its specific stereochemistry, (2R,3S), and the presence of orthogonal protecting groups—the acid-labile tert-butoxycarbonyl (Boc) group on the amine and the methyl ester on the carboxyl group—make it a crucial chiral building block in modern organic synthesis. This guide provides an in-depth analysis of its structure, stereochemistry, synthesis, and applications, with a focus on providing actionable insights for laboratory and developmental settings.

The strategic importance of this molecule lies in its ability to introduce the D-threonine scaffold into complex molecules, particularly in the synthesis of peptides and pharmaceutical intermediates. The Boc protecting group offers robust protection under a wide range of reaction conditions, yet it can be removed cleanly under mild acidic conditions, a cornerstone of many synthetic strategies in peptide chemistry.[1] The methyl ester provides a stable protecting group for the carboxylic acid, which can be selectively cleaved under conditions that do not affect the Boc group, allowing for precise control over the synthetic route.

Understanding the Stereochemistry: D-threonine vs. L-threonine

Threonine possesses two chiral centers, at the α-carbon (C2) and the β-carbon (C3), giving rise to four possible stereoisomers. The naturally occurring, proteinogenic form is L-threonine, which has the (2S,3R) configuration. The target molecule of this guide is derived from D-threonine, the enantiomer of L-threonine, with a (2R,3S) configuration. The other two diastereomers are L-allothreonine (2S,3S) and D-allothreonine (2R,3R).[2][3] This precise stereochemical arrangement is critical, as the biological activity of the final target molecule is often highly dependent on the stereochemistry of its constituent building blocks.

Synthesis of (2R,3S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate

The synthesis of the title compound is typically achieved through a two-step sequence starting from D-threonine: 1) protection of the amino group with a Boc moiety, followed by 2) esterification of the carboxylic acid. An alternative route involves the initial esterification of D-threonine followed by Boc protection of the resulting amino ester.

Workflow for the Synthesis of (2R,3S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate

Sources

An In-depth Technical Guide to N-Boc-D-threonine methyl ester (CAS: 96099-84-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Building Blocks

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule is paramount. Biological systems, inherently chiral, often exhibit starkly different responses to enantiomers of the same compound.[1][2] One enantiomer may elicit a desired therapeutic effect, while its mirror image could be inactive or, in worst-case scenarios, toxic.[2] This principle underscores the critical need for enantiomerically pure compounds in pharmaceutical development.[1][3]

N-Boc-D-threonine methyl ester is a key chiral building block, valued for its role in the asymmetric synthesis of complex molecules.[4][5] As a derivative of the non-proteinogenic D-threonine, it provides a synthetically versatile scaffold containing two defined stereocenters. The tert-butoxycarbonyl (Boc) protecting group on the amine and the methyl ester on the carboxylic acid allow for selective chemical transformations at other sites, making it an indispensable tool in multi-step syntheses of peptide analogues, antibiotics, and other therapeutic agents. This guide provides a detailed examination of its properties, synthesis, and applications, grounded in established chemical principles and methodologies.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is the foundation of its effective use.

Core Properties

| Property | Value | Source |

| CAS Number | 96099-84-2 | N/A |

| Molecular Formula | C10H19NO5 | [6] |

| Molecular Weight | 233.26 g/mol | [6] |

| Appearance | White to off-white powder or crystalline solid | N/A |

| Stereochemistry | (2R, 3S) | N/A |

Analytical Characterization: A Self-Validating System

The identity and purity of N-Boc-D-threonine methyl ester must be rigorously confirmed before its use in synthesis. The following data serve as a benchmark for quality control.

| Technique | Expected Chemical Shifts / Peaks |

| ¹H NMR | Variations may occur based on solvent. Expected signals include those for the Boc group (singlet, ~1.4 ppm), the methyl ester (singlet, ~3.7 ppm), and protons on the threonine backbone. |

| ¹³C NMR | Expected signals include those for the carbonyl carbons of the Boc and ester groups, as well as the carbons of the threonine backbone and protecting groups.[7][8] |

| Mass Spec (ESI-MS) | Calculated for (M+H)⁺/z: 234.1 |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H, C=O (ester and carbamate), and C-O stretching are expected. |

Note: Specific spectral data can be influenced by the solvent and instrument used. Researchers should always compare their results with a certified reference standard.

Part 2: Synthesis and Purification Protocol

The preparation of N-Boc-D-threonine methyl ester involves a two-step process starting from D-threonine: esterification of the carboxylic acid followed by protection of the amine.

Esterification of D-Threonine

The initial step is the conversion of the carboxylic acid to a methyl ester. This is typically achieved under acidic conditions to prevent unwanted side reactions. A common and effective method involves the use of thionyl chloride in methanol.[9]

Experimental Protocol: Synthesis of D-Threonine Methyl Ester Hydrochloride

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend D-threonine in anhydrous methanol.

-

Reagent Addition: Cool the suspension to 0°C using an ice bath. Add thionyl chloride dropwise via the dropping funnel over a period of 30-60 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, remove the solvent under reduced pressure to yield the crude D-threonine methyl ester hydrochloride as a solid. This intermediate is often used in the next step without further purification.

Boc Protection

The second step involves the protection of the primary amine with a tert-butoxycarbonyl (Boc) group. This is typically accomplished using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[10]

Experimental Protocol: Synthesis of N-Boc-D-threonine methyl ester

-

Reaction Setup: Dissolve the crude D-threonine methyl ester hydrochloride in a mixture of a suitable organic solvent (e.g., tetrahydrofuran) and water.[10]

-

Base Addition: Cool the solution to 0°C and add a base such as sodium bicarbonate to neutralize the hydrochloride and create the necessary basic conditions for the reaction.[10]

-

Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 8-12 hours, monitoring by TLC.

-

Work-up and Purification: Once the reaction is complete, remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and extract the product with an organic solvent like ethyl acetate.[10] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Synthesis workflow for N-Boc-D-threonine methyl ester.

Part 3: Applications in Drug Development and Peptide Synthesis

The utility of N-Boc-D-threonine methyl ester stems from the orthogonal nature of its protecting groups and its defined stereochemistry. The Boc group is acid-labile, while the methyl ester can be removed under basic conditions, allowing for selective deprotection and further elaboration of the molecule.

Role in Peptide Synthesis

While the L-enantiomer is more common in natural peptides, the incorporation of D-amino acids like D-threonine is a key strategy in medicinal chemistry to enhance peptide stability against enzymatic degradation and to modulate biological activity.[11] N-Boc-D-threonine methyl ester can be utilized in both solution-phase and solid-phase peptide synthesis (SPPS).[12]

In a typical SPPS workflow using Boc chemistry, the free carboxylic acid of a Boc-protected amino acid is activated and coupled to the free amine of a resin-bound amino acid.[12] The Boc group is then removed with an acid like trifluoroacetic acid (TFA), and the cycle is repeated.[12]

As a Chiral Precursor

Beyond peptides, N-Boc-D-threonine methyl ester is a valuable starting material for the synthesis of other complex chiral molecules. The hydroxyl group on the side chain can be further functionalized, and the stereocenters can direct the stereochemistry of subsequent reactions.

Application Workflow: Dipeptide Synthesis

The following diagram illustrates the general steps for incorporating N-Boc-D-threonine (after saponification of the methyl ester) into a dipeptide using solid-phase synthesis.

Caption: General workflow for solid-phase dipeptide synthesis.

Part 4: Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with any chemical reagent.

-

Handling: Use in a well-ventilated area, preferably in a fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13] Avoid dust formation and inhalation.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]

-

First Aid:

This information is a summary. Always consult the full Safety Data Sheet (SDS) before use.[13][14][15][16]

Conclusion

N-Boc-D-threonine methyl ester is more than just a chemical reagent; it is a strategic tool that enables the precise construction of complex, stereochemically defined molecules. Its well-behaved protecting groups and defined chirality make it a reliable and versatile building block for researchers in drug discovery and organic synthesis. A comprehensive understanding of its synthesis, characterization, and application, as detailed in this guide, is crucial for leveraging its full potential in the development of next-generation therapeutics.

References

- AiFChem. (2025, August 20). Chiral Molecular Building Blocks in Modern Drug Discovery.

- Chirality. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC - NIH.

- Enamine. (n.d.). Chiral Building Blocks Selection.

- Journal of the Brazilian Chemical Society. (n.d.). Application of chiral building blocks to the synthesis of drugs.

- BenchChem. (n.d.). An In-depth Technical Guide to Chiral Building Blocks in Organic Synthesis.

- Pharmlinks. (n.d.). Exploring N-Boc-L-Threonine Methyl Ester: A Key Pharmaceutical Intermediate.

- Fisher Scientific. (2024, April 1). SAFETY DATA SHEET.

- BenchChem. (n.d.). A Comparative Guide: DL-Threonine Methyl Ester Hydrochloride vs. Boc-Thr-OH in Peptide Synthesis.

- Molecules. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH.

- Aldrich. (2022, March 26). T34207 - SAFETY DATA SHEET.

- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.

- Organic Syntheses. (n.d.). Procedure.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Royal Society of Chemistry. (2024). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids.

- Fisher Scientific. (n.d.). FICHES DE DONNEES DE SECURITE.

- BenchChem. (n.d.). Application Notes and Protocols for DL-Threonine Methyl Ester Hydrochloride in Peptide Synthesis.

- Google Patents. (n.d.). CN103450040A - Synthesis method of D-threonine.

- ResearchGate. (n.d.). 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-threonine-OH 5.

- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

Sources

- 1. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Chiral Building Blocks Selection - Enamine [enamine.net]

- 4. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Portico [access.portico.org]

- 6. innospk.com [innospk.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. CN103450040A - Synthesis method of D-threonine - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.fr [fishersci.fr]

An In-Depth Technical Guide to the Physicochemical Properties of N-(tert-butoxycarbonyl)-D-threonine Methyl Ester

Abstract

N-(tert-butoxycarbonyl)-D-threonine methyl ester, commonly abbreviated as Boc-D-Thr-OMe, is a pivotal chiral building block in modern organic synthesis, particularly in the fields of peptide chemistry and pharmaceutical development. Its unique structural features—a protected amine (Boc group), an esterified carboxyl group, and two stereocenters ((2R,3S) configuration)—necessitate a thorough understanding of its physical and chemical properties for successful application. This guide provides a comprehensive overview of the core physicochemical characteristics of Boc-D-Thr-OMe, offering field-proven insights into its handling, characterization, and utilization. We will delve into its structural and thermal properties, optical activity, solubility, and spectroscopic signature, supported by detailed experimental protocols and data interpretation.

Chemical Identity and Core Properties

The precise identity of a chemical reagent is the foundation of reproducible science. Boc-D-Thr-OMe is a derivative of the natural amino acid D-threonine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the carboxylic acid is esterified with a methyl group. This dual modification renders the molecule suitable for use in sequential coupling reactions, such as Solid-Phase Peptide Synthesis (SPPS), by preventing unwanted polymerization and side reactions.[1][]

Below is a summary of its fundamental identifiers and properties:

| Identifier | Value | Source(s) |

| IUPAC Name | (2R,3S)-methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxybutanoate | [3] |

| CAS Number | 96099-84-2 | [3][4] |

| Molecular Formula | C₁₀H₁₉NO₅ | [3][4] |

| Molecular Weight | 233.26 g/mol | [3] |

| Appearance | Colorless to light yellow oil/liquid | [4][5] |

| Purity | Typically ≥98% (HPLC) | [4][6] |

The structure of Boc-D-Thr-OMe is critical to its function. The bulky Boc group provides steric hindrance and electronic protection to the nitrogen atom, while the methyl ester protects the C-terminus. The free hydroxyl group on the side chain offers a potential site for further modification or can influence the peptide's conformation through hydrogen bonding.[7]

Caption: Chemical structure of Boc-D-Thr-OMe.

Thermal and Macroscopic Properties

The physical state and thermal properties of a compound are critical for its storage, handling, and reaction setup. Boc-D-Thr-OMe is typically supplied as a colorless to light yellow, viscous oil or liquid at room temperature.[4][5] This is in contrast to its free-acid counterpart, Boc-D-Thr-OH, which is a solid. The esterification of the carboxylic acid disrupts the crystal lattice that would be formed through intermolecular hydrogen bonding, resulting in a lower melting point.

| Property | Value | Significance | Source(s) |

| Physical State | Liquid / Oil | Affects handling, weighing, and dissolution. Requires careful transfer techniques. | [4][5] |

| Boiling Point | ~206 °C (lit.) | Indicates low volatility under standard lab conditions. Useful for purification via distillation under reduced pressure. | [1][5][8] |

| Flash Point | ~172 °C | Important for safety assessment and determining appropriate heating methods. | [1][3] |

| Density | ~1.123 g/cm³ | Necessary for converting between mass and volume. | [1][8] |

Expert Insight: The oily nature of this compound means that it is often easier to handle by dissolving the entire container's contents in a known volume of a suitable solvent to create a stock solution. This approach is more accurate than attempting to weigh small quantities of a viscous liquid directly.

Optical Activity: A Confirmation of Stereochemical Integrity

As a chiral molecule, the optical rotation of Boc-D-Thr-OMe is a critical quality control parameter. It confirms the enantiomeric purity and the correct stereochemical configuration (D-threonine derivative). The specific rotation is measured using a polarimeter at the sodium D-line (589 nm).

-

Specific Rotation [α]D: While data for the D-enantiomer is less commonly published than for the L-enantiomer, the value is expected to be equal in magnitude and opposite in sign. For the corresponding L-enantiomer (Boc-L-Thr-OMe), a typical value is -17 ± 2º (c=2 in DMF) .[6][9] Therefore, the D-enantiomer should have a positive rotation of approximately +17º .

Causality: The rotation of plane-polarized light is a direct consequence of the molecule's asymmetry at its two chiral centers (Cα and Cβ).[10] Any deviation from the expected value can indicate racemization at the α-carbon or the presence of enantiomeric or diastereomeric impurities.

Protocol: Measurement of Specific Optical Rotation

-

Preparation: Accurately prepare a solution of Boc-D-Thr-OMe in a specified solvent (e.g., 2 g per 100 mL in DMF). Ensure the compound is fully dissolved.

-

Instrumentation: Calibrate the polarimeter using a blank solvent cell.

-

Measurement: Fill the sample cell with the prepared solution, ensuring no air bubbles are present in the light path.

-

Reading: Record the observed rotation (α).

-

Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c) where 'l' is the path length of the cell in decimeters (dm) and 'c' is the concentration in g/mL.

Solubility Profile

The solubility of Boc-D-Thr-OMe is governed by the balance of its polar and non-polar functionalities.

-

Polar Groups: Hydroxyl (-OH), ester (C=O), and carbamate (N-H, C=O).

-

Non-polar Groups: tert-butyl group and the hydrocarbon backbone.

This structure results in good solubility in a wide range of common organic solvents.

| Solvent | Solubility | Rationale |

| Dichloromethane (DCM) | Soluble | Apolar solvent compatible with the non-polar Boc group and backbone. |

| Ethyl Acetate (EtOAc) | Soluble | Moderately polar solvent capable of interacting with both polar and non-polar parts of the molecule. |

| Methanol (MeOH) | Soluble | Polar protic solvent that can hydrogen bond with the hydroxyl and carbamate groups. |

| Dimethylformamide (DMF) | Soluble | Highly polar aprotic solvent, excellent for solvating peptide-related compounds. |

| Water | Slightly Soluble | The large non-polar Boc group limits solubility despite the presence of hydrogen-bonding groups.[5][8] |

Trustworthiness: A self-validating system for solubility testing involves visual inspection. A true solution will be clear and free of particulates. For quantitative analysis, a known excess of the compound can be stirred in a specific volume of solvent, and the concentration of the supernatant can be measured after equilibration.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is indispensable for verifying the structure and purity of Boc-D-Thr-OMe.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information. The chemical shifts (δ) are highly dependent on the solvent used.

¹H NMR (Proton NMR):

-

δ ~ 5.1-5.3 ppm (d): N-H proton of the Boc-carbamate. The coupling to the α-proton is a key indicator.

-

δ ~ 4.2-4.4 ppm (m): Cα-H proton. It appears as a multiplet due to coupling with both the N-H and Cβ-H protons.

-

δ ~ 3.9-4.1 ppm (m): Cβ-H proton. It is coupled to the α-proton and the γ-methyl protons.

-

δ ~ 3.7 ppm (s): -OCH₃ protons of the methyl ester. This singlet integrating to 3H is a characteristic signal.

-

δ ~ 1.4 ppm (s): -(CH₃)₃ protons of the tert-butyl (Boc) group. A strong singlet integrating to 9H is the most prominent feature of the spectrum.

-

δ ~ 1.2 ppm (d): -CH₃ protons of the threonine side chain (γ-protons). This doublet, integrating to 3H, arises from coupling to the β-proton.

¹³C NMR (Carbon NMR):

-

δ ~ 171-173 ppm: C=O of the methyl ester.

-

δ ~ 155-157 ppm: C=O of the Boc-carbamate.

-

δ ~ 79-81 ppm: Quaternary carbon of the Boc group, -C(CH₃)₃.

-

δ ~ 67-69 ppm: Cβ carbon, bearing the hydroxyl group.

-

δ ~ 58-60 ppm: Cα carbon.

-

δ ~ 52-53 ppm: -OCH₃ carbon of the methyl ester.

-

δ ~ 28 ppm: -CH₃ carbons of the Boc group.

-

δ ~ 20 ppm: γ-CH₃ carbon of the threonine side chain.

(Note: The provided ¹H NMR data for the L-enantiomer in DMSO-d6 is: δ 1.26 (3H, d), 1.46 (9H, s), 3.78 (3H, s), 4.28 (1H, m), 5.29 (1H, m).[5] The D-enantiomer's spectrum in the same solvent would be virtually identical.)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

~3400 cm⁻¹ (broad): O-H stretch from the hydroxyl group and N-H stretch from the carbamate.

-

~2980 cm⁻¹ (sharp): C-H stretches from the alkyl groups.

-

~1745 cm⁻¹ (strong): C=O stretch of the methyl ester.

-

~1700 cm⁻¹ (strong): C=O stretch of the Boc-carbamate.

-

~1510 cm⁻¹ (medium): N-H bend (Amide II band).

-

~1160 cm⁻¹ (strong): C-O stretch associated with the ester and carbamate groups.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns. Using electrospray ionization (ESI), common adducts are observed.

-

[M+H]⁺: Expected at m/z 234.2.[5]

-

[M+Na]⁺: Expected at m/z 256.2.

-

Fragmentation: A characteristic loss of the tert-butyl group (-56 Da) or isobutylene is often observed, leading to a fragment at m/z 178.

Chromatographic Behavior and Analysis

Chromatography is essential for monitoring reaction progress and assessing the purity of Boc-D-Thr-OMe.

Workflow: Purity Analysis by HPLC

Caption: Workflow for HPLC purity analysis.

Expert Insight: In Thin-Layer Chromatography (TLC), using a mobile phase like 1:1 Ethyl Acetate/Hexanes, Boc-D-Thr-OMe will be more mobile (higher Rf value) than its corresponding acid (Boc-D-Thr-OH) due to the less polar nature of the methyl ester. This makes TLC an excellent tool for monitoring the esterification reaction.

Conclusion

N-(tert-butoxycarbonyl)-D-threonine methyl ester is a well-characterized and versatile building block for chemical synthesis. Its properties as a liquid with good solubility in organic solvents make it convenient for solution-phase reactions. The stereochemical and structural integrity of the compound can be rigorously validated through a combination of polarimetry, NMR, IR, and MS. A comprehensive understanding of these physical characteristics, as detailed in this guide, is paramount for researchers and drug development professionals to ensure the quality, reproducibility, and success of their synthetic endeavors.

References

-

PubChem. (n.d.). N-tert-Butoxycarbonyl-L-threonine. Retrieved from [Link]

-

Chemsrc. (n.d.). N-(tert-Butoxycarbonyl)-D-threonine Methyl Ester. Retrieved from [Link]

-

Royal Society of Chemistry. (2009). Supporting Information for Chemical Communications. Retrieved from [Link]

-

PubMed. (1993). Structure of Boc-Phe-D-Leu-Thr-OMe. Retrieved from [Link]

-

Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

-

Iptek ITS. (n.d.). Optical Activity of an Asymmetric Substance. Retrieved from [Link]

-

Exploring N-Boc-L-Threonine Methyl Ester: A Key Pharmaceutical Intermediate. (n.d.). Retrieved from [Link]

-

BOC-Amino Acids. (n.d.). Retrieved from [Link]

Sources

- 1. innospk.com [innospk.com]

- 3. CAS#:96099-84-2 | N-(tert-Butoxycarbonyl)-D-threonine Methyl Ester | Chemsrc [chemsrc.com]

- 4. alfachemic.com [alfachemic.com]

- 5. Methyl N-(tert-butoxycarbonyl)-L-threoninate | 79479-07-5 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Structure of Boc-Phe-D-Leu-Thr-OMe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. chemimpex.com [chemimpex.com]

- 10. iptek.its.ac.id [iptek.its.ac.id]

An In-Depth Technical Guide to the Stereochemistry of N-(tert-butoxycarbonyl)-D-threonine methyl ester

Introduction

N-(tert-butoxycarbonyl)-D-threonine methyl ester is a chiral building block of significant interest to researchers, scientists, and drug development professionals. Its precisely defined three-dimensional structure is fundamental to its application in the stereoselective synthesis of complex molecules, particularly peptidomimetics and other pharmaceutical agents.[1][2] The efficacy and safety of many drugs are intrinsically linked to their stereochemistry, making a thorough understanding of intermediates like N-(tert-butoxycarbonyl)-D-threonine methyl ester paramount.[1] This guide provides a comprehensive overview of the stereochemical nuances of this compound, methodologies for its synthesis, and protocols for verifying its chiral integrity.

The Stereochemical Landscape of D-Threonine

Threonine is an amino acid characterized by the presence of two stereocenters, which gives rise to four possible stereoisomers.[2][3] The designation "D-threonine" specifies the absolute configuration at the α-carbon (C2) as (R) and the β-carbon (C3) as (S).[4][5] This (2R, 3S) configuration is the enantiomer of the naturally occurring L-threonine, which has a (2S, 3R) configuration.[2][6] The other two stereoisomers, (2R, 3R) and (2S, 3S), are diastereomers of threonine and are known as D-allothreonine and L-allothreonine, respectively.

The precise spatial arrangement of the amino and hydroxyl groups in D-threonine is a critical determinant of its chemical reactivity and its utility as a chiral precursor.[1] In N-(tert-butoxycarbonyl)-D-threonine methyl ester, the core stereochemistry of the D-threonine backbone is preserved. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the amine and the methyl ester on the carboxylic acid do not alter the chiral centers but are crucial for directing subsequent chemical transformations.[7]

Diagram: Stereoisomers of Threonine

The following diagram illustrates the relationship between the four stereoisomers of threonine.

Caption: Synthetic workflow for the preparation of the target compound.

Analytical Characterization and Chiral Purity Assessment

Ensuring the stereochemical integrity of N-(tert-butoxycarbonyl)-D-threonine methyl ester is critical for its downstream applications. Several analytical techniques are employed for its characterization and to confirm its enantiomeric and diastereomeric purity.

Spectroscopic and Physical Data

The identity and purity of the synthesized compound are initially confirmed by standard spectroscopic methods.

| Analytical Technique | Expected Observations |

| ¹H NMR | Characteristic peaks for the Boc group (singlet ~1.4 ppm), methyl ester (singlet ~3.7 ppm), and the α- and β-protons of the threonine backbone. |

| ¹³C NMR | Resonances corresponding to the carbonyls of the Boc and ester groups, the quaternary carbon of the Boc group, and the carbons of the threonine backbone. |

| FT-IR | Stretching vibrations for the N-H (carbamate), C=O (ester and carbamate), and O-H groups. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of the compound. |

| Optical Rotation | A specific optical rotation value confirms the presence of a single enantiomer in excess. |

Chiral Purity Analysis

The most definitive methods for assessing the stereochemical purity of amino acid derivatives involve chiral chromatography.

3.2.1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and diastereomers. [8]The method relies on a chiral stationary phase (CSP) that interacts differently with the stereoisomers, leading to different retention times.

Self-Validating System: The protocol is self-validating by first analyzing a racemic or diastereomeric mixture of the threonine derivative to establish the retention times for all possible stereoisomers. The analysis of the synthesized N-(tert-butoxycarbonyl)-D-threonine methyl ester should then show a single major peak corresponding to the (2R, 3S) isomer, with any other stereoisomers falling below the limit of detection.

3.2.2. Chiral Gas Chromatography (GC)

Gas chromatography on a chiral stationary phase is another highly sensitive method for determining the optical purity of amino acid derivatives. [9][10]This technique often requires derivatization of the analyte to increase its volatility. For N-(tert-butoxycarbonyl)-D-threonine methyl ester, it may be possible to analyze it directly or after a simple derivatization of the hydroxyl group.

Expertise & Experience: The choice between chiral HPLC and GC often depends on the available instrumentation and the specific requirements of the analysis. GC can offer higher resolution for certain compounds, while HPLC is often more versatile and avoids the need for high-temperature analysis which could potentially lead to racemization. [11]

Experimental Protocols

Synthesis of D-Threonine Methyl Ester Hydrochloride

-

Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube is charged with anhydrous methanol.

-

Cooling: The flask is cooled to 0 °C in an ice bath.

-

Reagent Addition: Thionyl chloride is added dropwise to the cold methanol with vigorous stirring. (Caution: This reaction is exothermic and releases HCl gas).

-

Addition of D-Threonine: D-threonine is added portion-wise to the reaction mixture.

-

Reaction: The mixture is allowed to warm to room temperature and then heated to reflux for several hours.

-

Work-up: The solvent is removed under reduced pressure to yield the crude D-threonine methyl ester hydrochloride as a solid.

Synthesis of N-(tert-butoxycarbonyl)-D-threonine methyl ester

-

Dissolution: D-threonine methyl ester hydrochloride is dissolved in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water. [12]2. Base Addition: The solution is cooled to 0 °C, and a base (e.g., triethylamine) is added to neutralize the hydrochloride.

-

Boc Anhydride Addition: A solution of di-tert-butyl dicarbonate in the same solvent is added dropwise.

-

Reaction: The reaction mixture is stirred at room temperature until completion (monitored by TLC).

-

Work-up: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated to give the crude product.

-

Purification: The crude product is purified by column chromatography to afford pure N-(tert-butoxycarbonyl)-D-threonine methyl ester.

Safety and Handling

N-(tert-butoxycarbonyl)-D-threonine methyl ester should be handled in a well-ventilated area, and personal protective equipment such as gloves, safety glasses, and a lab coat should be worn. [13]It is important to avoid contact with skin and eyes. [13][14]Store the compound in a tightly sealed container in a cool, dry place. [13]For detailed safety information, refer to the Safety Data Sheet (SDS). [13][15][16]

References

- The Chemistry and Applications of D-Threonine: Beyond Nutrition. NINGBO INNO PHARMCHEM CO.,LTD.

- Determination of the optical purity of threonine and hydroxyproline by capillary gas chromatography on a chiral st

- D-Threonine | C4H9NO3 | CID 69435. PubChem - NIH.

- A Comparative Guide to Purity Analysis of DL-Threonine Methyl Ester Hydrochloride. Benchchem.

- D-Threonine VS L-Threonine. Chemicalbook.

- A Researcher's Guide to Assessing the Chiral Integrity of Threonine in Synthetic Peptides. Benchchem.

- How to draw L and D configuration for isoleucine and threonine? Chemistry Stack Exchange.

- SAFETY DATA SHEET - N-(tert-Butoxycarbonyl)-D-threonine Methyl Ester. TCI Chemicals.

- The stereochemical configuration of D-Threonine is (2R,3S). Chegg.com.

- Safety D

- A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Bioorganic Chemistry.

- Analyses of amino acids, Enantiomeric purity. Bachem.

- Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach.

- Exploring N-Boc-L-Threonine Methyl Ester: A Key Pharmaceutical Intermedi

- SAFETY DATA SHEET - N-Boc-L-threonine. Thermo Fisher Scientific.

- SAFETY DATA SHEET - N-(tert-Butoxycarbonyl)-L-serine Methyl Ester. TCI Chemicals.

- N-tert-Butoxycarbonyl-L-threonine | C9H17NO5 | CID 2724766. PubChem.

Sources

- 1. nbinno.com [nbinno.com]

- 2. D-Threonine VS L-Threonine_Chemicalbook [chemicalbook.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. D-Threonine | C4H9NO3 | CID 69435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Solved The stereochemical configuration of D-Threonine is ( | Chegg.com [chegg.com]

- 6. N-tert-Butoxycarbonyl-L-threonine | C9H17NO5 | CID 2724766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. innospk.com [innospk.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Determination of the optical purity of threonine and hydroxyproline by capillary gas chromatography on a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Analyses of amino acids, Enantiomeric purity [cat-online.com]

- 12. rsc.org [rsc.org]

- 13. tcichemicals.com [tcichemicals.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. peptide.com [peptide.com]

- 16. tcichemicals.com [tcichemicals.com]

n-boc-d-threonine methyl ester molecular weight

An In-Depth Technical Guide to N-Boc-D-threonine Methyl Ester: Properties, Synthesis, and Application

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(tert-butoxycarbonyl)-D-threonine methyl ester (N-Boc-D-Thr-OMe), a critical chiral building block in modern synthetic organic chemistry and pharmaceutical development. We will delve into its fundamental properties, detail robust synthetic and purification protocols, and explore its primary application in peptide synthesis, grounding our discussion in established chemical principles and field-proven methodologies.

Introduction: The Strategic Importance of N-Boc-D-threonine Methyl Ester

N-Boc-D-threonine methyl ester is a derivative of the non-proteinogenic D-threonine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group and the carboxylic acid is present as a methyl ester. This specific combination of protecting groups makes it an invaluable reagent for several reasons:

-

Stereochemical Integrity : The D-configuration is crucial for synthesizing peptide analogues, peptidomimetics, and other chiral molecules with specific biological activities, such as enhanced stability against enzymatic degradation.

-

Orthogonal Protection : The acid-labile Boc group and the base-labile methyl ester offer an orthogonal protection scheme. This allows for selective deprotection and manipulation at either the N-terminus (amino group) or the C-terminus (carboxyl group), which is the cornerstone of controlled, stepwise peptide synthesis.[1][2]

-

Enhanced Solubility and Handling : Esterification of the carboxyl group often improves the solubility of amino acid derivatives in organic solvents commonly used in synthesis, facilitating homogenous reaction conditions and simplifying handling compared to the free acid.

The strategic placement of the Boc group prevents unwanted polymerization during the activation of the carboxyl group for amide bond formation, a critical requirement in peptide chemistry.[3][4][5]

Physicochemical Properties

A precise understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis and for ensuring reproducibility. The key properties of N-Boc-D-threonine methyl ester are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉NO₅ | [3][6] |

| Molecular Weight | 233.26 g/mol | [3][4][6] |

| Exact Mass | 233.12600 u | [6] |

| CAS Number | 96099-84-2 | [6] |

| Appearance | Varies; often a viscous liquid or low-melting solid | [5] |

| Flash Point | 172 °C | [3][6] |

| Refractive Index | ~1.45 | [3][6] |

| Solubility | Sparingly soluble in water; soluble in chloroform, dichloromethane, DMF | [7] |

Synthesis and Purification

The preparation of N-Boc-D-threonine methyl ester is typically achieved via the N-protection of D-threonine methyl ester hydrochloride. This approach is often preferred for its efficiency and the commercial availability of the starting materials.

Experimental Protocol: N-Boc Protection of D-Threonine Methyl Ester

This protocol describes a robust and scalable method for synthesizing the title compound.

Principle: The free amino group of D-threonine methyl ester is nucleophilic and reacts with the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A mild base, such as sodium bicarbonate, is used to neutralize the hydrochloride salt of the starting material and the acidic byproducts of the reaction, driving the equilibrium towards the protected product.

Materials:

-

D-Threonine methyl ester hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Deionized Water

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Dissolution: Dissolve D-Threonine methyl ester hydrochloride (1.0 equivalent) in a 1:1 mixture of THF and water. Transfer the solution to a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C with gentle stirring. This is crucial to control the exothermicity of the reaction and minimize potential side reactions.

-

Basification: Slowly add sodium bicarbonate (3.0 equivalents) to the cooled solution. The bicarbonate neutralizes the hydrochloride salt, liberating the free amine required for the reaction. Effervescence (CO₂ evolution) will be observed.

-

Boc₂O Addition: Once the effervescence subsides, add di-tert-butyl dicarbonate (1.0 to 1.1 equivalents) to the reaction mixture. The Boc₂O may be a solid or liquid depending on ambient temperature; it can be added directly or as a solution in THF.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 10-12 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up (Solvent Removal): Remove the THF from the reaction mixture under reduced pressure using a rotary evaporator.

-

Extraction: Dilute the remaining aqueous solution with water and transfer it to a separatory funnel. Extract the aqueous phase three times with ethyl acetate. The product is organic-soluble and will move into the ethyl acetate layer.[8][9]

-

Washing: Combine the organic extracts and wash once with brine. This step removes residual water and inorganic salts from the organic phase.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate. Filter the mixture to remove the drying agent, and concentrate the filtrate under reduced pressure to yield the crude N-Boc-D-threonine methyl ester.[8][9]

Purification Protocol: Silica Gel Column Chromatography

The crude product is typically purified by flash column chromatography to remove unreacted starting materials and byproducts.

-

Column Packing: Pack a glass column with silica gel using a suitable solvent system, such as a mixture of ethyl acetate and petroleum ether (e.g., 1:10 v/v).[8]

-

Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or dichloromethane and load it onto the top of the silica gel column.

-

Elution: Elute the column with the chosen solvent system. The polarity can be gradually increased (e.g., by increasing the proportion of ethyl acetate) to facilitate the separation of compounds.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-Boc-D-threonine methyl ester.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N-Boc-D-threonine methyl ester.

Application in Boc-Strategy Solid-Phase Peptide Synthesis (SPPS)

N-Boc-D-threonine methyl ester is a cornerstone reagent for incorporating D-threonine into a peptide chain using the Boc-SPPS strategy.[1] While the methyl ester is typically used in solution-phase synthesis, the corresponding free acid (Boc-D-Thr-OH) is directly used in SPPS. The principles of its use are identical. The Boc group serves as a temporary N-terminal protection.[10]

The Boc-SPPS cycle involves two key repeating steps: deprotection and coupling.

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[10] This exposes a free amino group (as a TFA salt) for the next coupling step. The side-chain protecting groups and the resin linkage remain intact under these conditions.

-

Neutralization and Coupling: The protonated amino group is neutralized to the free amine using a hindered base like diisopropylethylamine (DIEA). The incoming amino acid (e.g., Boc-D-Thr-OH) is pre-activated with a coupling reagent (e.g., HBTU, DIC) to form a highly reactive species, which then rapidly couples with the free amine on the resin to form a new peptide bond.

This cycle is repeated until the desired peptide sequence is assembled.

Boc-SPPS Cycle Diagram

Caption: The iterative cycle of Boc-strategy solid-phase peptide synthesis.

Safety and Handling

While specific safety data for N-Boc-D-threonine methyl ester is not extensively published, general laboratory safety precautions for fine chemicals should be followed. Based on data for structurally similar compounds like N-Boc-L-threonine, the substance is not classified as hazardous but requires careful handling.[11][12]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or aerosols. Avoid contact with skin and eyes.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 0-8 °C is recommended.[5]

Conclusion

N-Boc-D-threonine methyl ester is a highly valuable and versatile chiral building block. Its well-defined physicochemical properties and the robust protocols for its synthesis and purification make it an essential reagent for researchers in drug discovery and peptide science. The orthogonal protection afforded by the Boc and methyl ester groups provides the chemical control necessary for the logical and efficient construction of complex, stereochemically defined molecules.

References

-

Chemsrc. N-(tert-Butoxycarbonyl)-D-threonine Methyl Ester. [Link]

-

Pharmaffiliates. Exploring N-Boc-L-Threonine Methyl Ester: A Key Pharmaceutical Intermediate. [Link]

-

Advanced Bio-Technologies. Boc-Thr-OMe; N-tert-butyloxycarbonyl-L-threonine methyl ester; CAS 79479-07-5. [Link]

-

Fisher Scientific. Sicherheitsdatenblatt: N-Boc-L-threonine methyl ester. [Link]

-

Fisher Scientific. Fiches de Données de Sécurité: N-Boc-L-threonine methyl ester. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2724766, N-tert-Butoxycarbonyl-L-threonine. [Link]

-

Royal Society of Chemistry. A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. [Link]

-

Royal Society of Chemistry Publishing. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. [Link]

-

Organic Syntheses. Procedure for N-Boc-L-serine methyl ester. [Link]

-

National Institutes of Health. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. [Link]

- Google P

-

Carl ROTH. Safety Data Sheet: Boc-L-Threonine. [Link]

-

ResearchGate. Synthesis of N-protected N-methyl serine and threonine. [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

- Google Patents.

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. innospk.com [innospk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. CAS#:96099-84-2 | N-(tert-Butoxycarbonyl)-D-threonine Methyl Ester | Chemsrc [chemsrc.com]

- 7. Methyl N-(tert-butoxycarbonyl)-L-threoninate | 79479-07-5 [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. peptide.com [peptide.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. carlroth.com [carlroth.com]

- 13. fishersci.fr [fishersci.fr]

Spectroscopic Characterization of N-(tert-butoxycarbonyl)-D-threonine Methyl Ester: A Technical Guide

Introduction

N-(tert-butoxycarbonyl)-D-threonine methyl ester is a chiral building block of significant interest in the fields of synthetic organic chemistry and drug development. As a derivative of the essential amino acid D-threonine, it incorporates two key protecting groups: the tert-butoxycarbonyl (Boc) group on the amine and a methyl ester on the carboxylic acid. This protection strategy is pivotal in peptide synthesis and the creation of complex molecular architectures, as it allows for sequential and controlled deprotection and coupling reactions.[1]

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Figure 1. Molecular structure of N-(tert-butoxycarbonyl)-D-threonine methyl ester highlighting key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.[2]

¹H NMR Spectroscopy

The proton NMR spectrum of N-(tert-butoxycarbonyl)-D-threonine methyl ester is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronic environment of the protons.[3]

Table 1: Predicted ¹H NMR Spectral Data for N-(tert-butoxycarbonyl)-D-threonine methyl ester

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| C(CH₃)₃ (Boc) | ~1.45 | singlet | - | 9H |

| CH₃ (Threonine) | ~1.20 | doublet | ~6.3 | 3H |

| OCH₃ (Ester) | ~3.75 | singlet | - | 3H |

| Cβ-H (Threonine) | ~4.20 | multiplet | - | 1H |

| Cα-H (Threonine) | ~4.30 | doublet of doublets | ~2.0, ~9.0 | 1H |

| N-H (Amide) | ~5.30 | doublet | ~9.0 | 1H |

| O-H (Alcohol) | Variable | broad singlet | - | 1H |

Causality behind Predicted Chemical Shifts:

-

Boc Group: The nine protons of the tert-butyl group are chemically equivalent and shielded, thus appearing as a sharp singlet at approximately 1.45 ppm. This is a characteristic signal for a Boc-protecting group.[4]

-

Threonine CH₃: The methyl group on the threonine backbone is adjacent to a chiral center and will appear as a doublet due to coupling with the Cβ-H proton. Its chemical shift is expected around 1.20 ppm.

-

Ester OCH₃: The methyl group of the ester is deshielded by the adjacent oxygen atom and will appear as a singlet around 3.75 ppm.

-

Threonine Cβ-H: This proton is coupled to both the Cα-H and the adjacent methyl group, resulting in a complex multiplet. Its position is influenced by the adjacent hydroxyl and amino groups.

-

Threonine Cα-H: This proton is coupled to the N-H proton and the Cβ-H proton, leading to a doublet of doublets. Its chemical shift is influenced by the adjacent ester and amide functionalities.

-

Amide N-H: The amide proton's chemical shift is typically in the range of 5-9 ppm and will appear as a doublet due to coupling with the Cα-H.

-

Alcohol O-H: The chemical shift of the hydroxyl proton is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for N-(tert-butoxycarbonyl)-D-threonine methyl ester

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C (CH₃)₃ (Boc) | ~28.5 |

| C H₃ (Threonine) | ~20.0 |

| OC H₃ (Ester) | ~52.5 |

| C β (Threonine) | ~68.0 |

| C α (Threonine) | ~59.0 |

| C (CH₃)₃ (Boc) | ~80.0 |

| C =O (Amide) | ~156.0 |

| C =O (Ester) | ~172.0 |

Rationale for Predicted Chemical Shifts:

-

Aliphatic Carbons: The carbons of the tert-butyl and threonine methyl groups are in the shielded aliphatic region.

-

Ester Methyl Carbon: The OCH₃ carbon is deshielded by the oxygen atom.

-

Threonine Backbone Carbons: The Cα and Cβ carbons are in the intermediate region, with their shifts influenced by the attached heteroatoms (N and O).

-

Boc Quaternary Carbon: The quaternary carbon of the Boc group is deshielded due to the attached oxygens.

-

Carbonyl Carbons: The amide and ester carbonyl carbons are significantly deshielded and appear at the downfield end of the spectrum, with the ester carbonyl typically being further downfield. The chemical shifts of these carbonyl carbons can be sensitive to solvent polarity.[5][6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]

Table 3: Predicted IR Absorption Bands for N-(tert-butoxycarbonyl)-D-threonine methyl ester

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400 (broad) | O-H | Stretching |

| ~3350 | N-H | Stretching |

| 2980-2850 | C-H (alkane) | Stretching |

| ~1745 | C=O (ester) | Stretching |

| ~1690 | C=O (amide) | Stretching |

| ~1520 | N-H | Bending |

| ~1160 | C-O (ester) | Stretching |

Interpretation of Key Absorption Bands:

-

O-H and N-H Stretching: The broad band around 3400 cm⁻¹ is characteristic of the O-H stretching of the alcohol, with its broadness due to hydrogen bonding.[8] The N-H stretch of the amide is expected around 3350 cm⁻¹.

-

C-H Stretching: The absorptions in the 2980-2850 cm⁻¹ region are due to the C-H stretching of the alkyl groups (Boc and threonine methyl).

-

Carbonyl Stretching: The two distinct carbonyl stretching frequencies are key indicators of the ester (~1745 cm⁻¹) and amide (~1690 cm⁻¹) functional groups. The ester C=O stretch typically appears at a higher wavenumber than the amide C=O stretch.[9]

-

N-H Bending: The N-H bending vibration of the amide group is expected around 1520 cm⁻¹.

-

C-O Stretching: The C-O stretching of the ester group will likely appear around 1160 cm⁻¹.

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra.

NMR Spectroscopy Protocol

Figure 2. A generalized workflow for NMR data acquisition and analysis.

IR Spectroscopy (ATR) Protocol

Figure 3. A standard procedure for acquiring an IR spectrum using an ATR accessory.

Conclusion

The spectroscopic data presented in this guide, while predictive, are based on well-established principles and data from structurally similar molecules. The detailed analysis of the expected ¹H NMR, ¹³C NMR, and IR spectra provides a robust framework for the characterization of N-(tert-butoxycarbonyl)-D-threonine methyl ester. Researchers and drug development professionals can utilize this guide to aid in the structural verification and quality control of this important chiral building block, ensuring its suitability for downstream applications in complex organic synthesis.

References

-

Chemsrc. N-(tert-Butoxycarbonyl)-D-threonine Methyl Ester. Available from: [Link]

-

Organic Syntheses. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Available from: [Link]

-

ResearchGate. 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-proline-OMe 3b. Available from: [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

-

ResearchGate. ¹H NMR spectrum of cyclo(Boc-Cys-Pro-D-Ala-Cys-OMe) D-1 at 253 K. Available from: [Link]

-

SpectraBase. N1-Tert-butoxycarbonyl-N-methyl-o-methyl-D-tyrosine methyl ester - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

PubChem. N-tert-Butoxycarbonyl-L-threonine. Available from: [Link]

-

University of Colorado Boulder. IR Absorption Table. Available from: [Link]

-

SpectraBase. Methyl 2-hydroxy-3-methylbutanoate. Available from: [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]

-

Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. Available from: [Link]

-

YouTube. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Available from: [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

-

UCLA. Table of Characteristic IR Absorptions. Available from: [Link]

-

PubChem. methyl (2R)-2-(((tert-butoxy)carbonyl)amino)-3-iodopropanoate. Available from: [Link]

-

Exploring N-Boc-L-Threonine Methyl Ester: A Key Pharmaceutical Intermediate. Available from: [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000696). Available from: [Link]

-

Abbiotec. Boc-Thr-OMe; N-tert-butyloxycarbonyl-L-threonine methyl ester; CAS 79479-07-5. Available from: [Link]

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

Commercial sources for chiral n-boc-d-threonine methyl ester

An In-Depth Technical Guide to the Commercial Sourcing and Application of Chiral N-Boc-D-threonine Methyl Ester

Authored by a Senior Application Scientist

Abstract

N-Boc-D-threonine methyl ester is a pivotal chiral building block in modern asymmetric synthesis, particularly in the development of peptide-based therapeutics and complex chiral ligands. Its unique stereochemistry and orthogonally protected functional groups—a Boc-protected amine and a methyl ester-protected carboxylic acid—render it an invaluable starting material. This guide provides an in-depth analysis of the commercial landscape for this reagent, offering a framework for its sourcing, quality assessment, and effective utilization in research and development settings. We will explore the nuances of supplier selection, critical quality control parameters, and provide validated protocols for its application, ensuring that researchers can confidently integrate this versatile molecule into their synthetic workflows.

Introduction: The Strategic Importance of N-Boc-D-threonine Methyl Ester in Asymmetric Synthesis

The D-allo stereoisomer of threonine is a non-proteinogenic amino acid that imparts unique conformational constraints and biological activities when incorporated into peptides and other complex molecules. The N-Boc and methyl ester protecting groups on D-threonine provide a stable, yet readily cleavable, framework for multi-step synthesis. This strategic combination allows for selective deprotection and subsequent elaboration at either the N-terminus or C-terminus, a cornerstone of solid-phase and solution-phase peptide synthesis.

Beyond peptidomimetics, N-Boc-D-threonine methyl ester serves as a precursor for the synthesis of chiral auxiliaries, catalysts, and complex natural products. Its inherent chirality is leveraged to induce stereoselectivity in a wide array of chemical transformations, making the reliability of its commercial sources a matter of paramount importance for reproducible and successful research outcomes.

The Commercial Landscape: Sourcing High-Purity N-Boc-D-threonine Methyl Ester

The procurement of chiral building blocks necessitates a stringent evaluation of potential suppliers. The market for N-Boc-D-threonine methyl ester is populated by a range of vendors, from large-scale chemical manufacturers to specialized boutique suppliers. The primary differentiators among these sources are enantiomeric and chemical purity, batch-to-batch consistency, and the quality of accompanying analytical documentation.

Key Supplier Evaluation Criteria

When selecting a commercial source, researchers should consider the following:

-

Purity Specifications: Look for suppliers that provide a detailed Certificate of Analysis (CoA) with every batch. This should include not only the overall chemical purity (typically assessed by HPLC or GC) but also the enantiomeric excess (e.e.), which is critical for asymmetric applications. An e.e. of ≥99% is the standard for most applications.

-

Analytical Transparency: Reputable suppliers will readily provide spectroscopic data, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry data, to confirm the structure and purity of the compound.

-

Scalability and Batch Consistency: For drug development professionals, the ability of a supplier to provide consistent quality from milligram to kilogram scales is crucial for the seamless transition from discovery to process development.